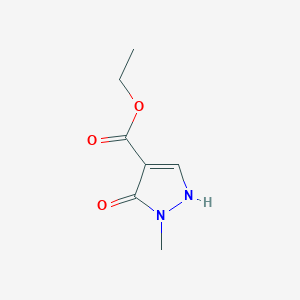

Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate

Descripción

Chemical Identity and IUPAC Nomenclature

This compound possesses the molecular formula C₇H₁₀N₂O₃ and exhibits a molecular weight of 170.168 daltons. The compound's International Union of Pure and Applied Chemistry nomenclature reflects its systematic structure, where the pyrazole ring serves as the core heterocyclic framework with three distinct functional substituents positioned at specific ring locations. The hydroxyl group occupies the 5-position, while a methyl group is attached to the nitrogen atom at position 1, and an ethyl ester functionality extends from the carbon at position 4.

The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CCOC(=O)C1=C(N)NN=C1, which encodes the connectivity and arrangement of atoms within the molecule. The compound's three-dimensional conformational properties have been characterized through computational chemistry studies, revealing a planar pyrazole ring system with the ester and hydroxyl substituents positioned to minimize steric hindrance. The molecule's polarity characteristics are reflected in its polar surface area value of 64.09000 square angstroms, indicating moderate hydrophilic properties.

Table 1: Fundamental Molecular Properties of this compound

The compound's physical properties demonstrate typical characteristics of substituted pyrazole esters, with a relatively high melting point indicative of strong intermolecular hydrogen bonding involving the hydroxyl group. The boiling point and density values align with expectations for molecules of similar molecular weight and polarity within the pyrazole derivative class. These physical constants provide essential reference data for synthetic chemists working with this compound and related derivatives in laboratory settings.

Historical Development in Heterocyclic Chemistry Research

The historical development of pyrazole chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr in 1883, who first introduced the term "pyrazole" to describe this class of heterocyclic compounds. Knorr's foundational contributions established the nomenclature and basic synthetic approaches that continue to influence modern pyrazole chemistry. The subsequent work of Hans von Pechmann in 1898 provided classical synthetic methodologies for pyrazole synthesis, utilizing acetylene and diazomethane in reactions that demonstrated the fundamental reactivity patterns of these heterocycles.

The evolution of pyrazole derivative research gained significant momentum throughout the twentieth century as chemists recognized the versatility of the pyrazole scaffold for pharmaceutical applications. The systematic exploration of substituted pyrazoles revealed that strategic placement of functional groups could dramatically alter biological activity profiles, leading to the development of numerous therapeutic agents. This compound represents a specific example of this systematic approach to derivative synthesis, where each substituent was selected to optimize particular chemical and biological properties.

Modern computational chemistry methods have revolutionized the understanding of pyrazole derivatives like this compound. Density functional theory calculations and molecular orbital analyses have provided detailed insights into the electronic properties and reactivity patterns of these compounds. These computational approaches have complemented experimental investigations, enabling researchers to predict and rationalize the behavior of new pyrazole derivatives before synthesis and biological evaluation.

The development of advanced synthetic methodologies has expanded the accessibility of complex pyrazole derivatives, including those with multiple functional groups like this compound. Modern synthetic approaches emphasize atom economy and environmental sustainability, leading to more efficient routes for preparing these valuable heterocyclic compounds. The integration of flow chemistry and automated synthesis platforms has further enhanced the capability to produce diverse libraries of pyrazole derivatives for systematic biological screening.

Position Within Pyrazole Derivative Classifications

This compound occupies a distinctive position within the broader classification system of pyrazole derivatives, characterized by its trisubstituted nature and specific functional group arrangement. The compound belongs to the category of 1,4,5-trisubstituted pyrazoles, where each position bears a different functional group that contributes to the overall chemical and biological profile. This substitution pattern distinguishes it from simpler monosubstituted or disubstituted pyrazole derivatives that lack the structural complexity necessary for many specialized applications.

Within the ester-containing pyrazole subfamily, this compound represents an important structural motif that combines ester functionality with hydroxyl and alkyl substituents. This combination of functional groups provides multiple sites for chemical modification and potential biological interaction, making such derivatives valuable scaffolds for medicinal chemistry applications. The presence of both electron-donating and electron-withdrawing groups within the same molecule creates a balanced electronic environment that can influence reactivity patterns and biological activity.

Table 2: Classification of this compound Within Pyrazole Derivative Categories

The compound's classification as a hydroxylated pyrazole ester places it within a select group of derivatives that exhibit enhanced water solubility compared to their non-hydroxylated counterparts. This property has significant implications for biological applications, as improved solubility often correlates with enhanced bioavailability and cellular uptake. The strategic positioning of the hydroxyl group at the 5-position, adjacent to the ester functionality, creates opportunities for intramolecular hydrogen bonding that can influence both chemical stability and biological activity.

Contemporary research has revealed that pyrazole derivatives with similar substitution patterns to this compound often exhibit unique pharmacological profiles. The compound's structural features align with design principles identified in successful pharmaceutical agents, where the combination of polar and nonpolar functional groups provides optimal drug-like properties. This positioning within the broader landscape of pyrazole derivatives highlights the compound's potential significance in future drug discovery efforts and chemical biology applications.

Propiedades

IUPAC Name |

ethyl 2-methyl-3-oxo-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-3-12-7(11)5-4-8-9(2)6(5)10/h4,8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKENTGBQCDMCNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNN(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10455345 | |

| Record name | Ethyl 2-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88398-78-1 | |

| Record name | Ethyl 2-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Cyclization of Hydrazines with 1,3-Dicarbonyl Compounds

This is one of the most common methods for synthesizing Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate. The process involves:

- Reactants : Hydrazines and 1,3-dicarbonyl compounds (e.g., ethyl acetoacetate).

- Catalysts : Acidic or basic catalysts are typically employed to facilitate cyclization.

- Reaction Steps :

- Formation of hydrazones via condensation of hydrazine derivatives with the carbonyl group of the diketone.

- Cyclization of the intermediate hydrazones to form the pyrazole ring structure.

- Conditions : Reflux in ethanol or other polar solvents is commonly used to enhance reaction efficiency.

Transamination and Cyclization

This method involves:

- Reactants : Diethyl [(dimethylamino)methylene]malonate and arylhydrazines.

- Steps :

- Acid-catalyzed transamination to form hydrazone intermediates.

- Base-catalyzed cyclization to yield the target compound.

- Advantages : This method provides good yields and high purity, making it suitable for laboratory-scale synthesis.

Industrial Production Methods

Large-Scale Synthesis

The industrial production of this compound typically mirrors laboratory methods but incorporates optimizations for scalability:

- Reactors : Continuous flow reactors are often used to improve reaction efficiency and control.

- Process Enhancements :

- Automated synthesis platforms for precise control over reaction parameters.

- Use of optimized catalysts and solvents to maximize yield and minimize by-products.

Multicomponent Reactions

Multicomponent reactions (MCRs) offer an efficient alternative for industrial-scale synthesis:

- Reactants : A combination of hydrazines, diketones, and other precursors in a single reaction vessel.

- Advantages :

- Reduced reaction times due to fewer intermediate steps.

- High atom economy, making it environmentally friendly.

Reaction Conditions and Optimization

Table: Typical Reaction Conditions for Laboratory Synthesis

| Parameter | Condition |

|---|---|

| Solvent | Ethanol or polar aprotic solvents |

| Temperature | Reflux (80–100°C) |

| Catalyst | Acidic (e.g., HCl) or basic (e.g., NaOH) |

| Reaction Time | ~6–12 hours |

| Yield | Typically >75% |

Key Notes on Optimization:

- The choice of solvent significantly affects the reaction rate and yield. Ethanol is preferred due to its polarity and ability to dissolve reactants effectively.

- Adjusting the pH with appropriate catalysts can enhance cyclization efficiency.

Characterization Techniques

After synthesis, this compound is characterized using techniques such as:

- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity by analyzing hydrogen and carbon environments.

- Mass Spectrometry (MS) : Determines molecular weight and purity.

- High-performance Liquid Chromatography (HPLC) : Ensures product purity.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of amides or other ester derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are particularly significant in developing drugs targeting inflammatory and metabolic disorders. The compound's structure allows it to interact effectively with biological targets, making it a valuable asset in drug formulation.

Key Pharmaceutical Uses:

- Anti-inflammatory agents: The compound is utilized in synthesizing drugs that alleviate inflammation.

- Metabolic disorder treatments: It plays a role in developing medications for conditions such as diabetes and obesity.

Agricultural Chemistry

In agricultural chemistry, this compound is primarily used as a precursor in the synthesis of agrochemicals, including fungicides and herbicides. These applications enhance crop protection and yield.

Key Agricultural Uses:

- Fungicides: The compound is integral to the production of fungicides that protect crops from fungal diseases.

- Herbicides: It is also used in formulating herbicides that control unwanted plant growth.

Analytical Chemistry

The compound is employed in analytical methods for detecting and quantifying pyrazole derivatives. This application is crucial for researchers involved in drug development and quality control processes.

Analytical Applications:

- Detection methods: Techniques such as chromatography utilize this compound to identify pyrazole derivatives in various samples.

- Quantification: It aids in determining the concentration of pyrazole compounds in pharmaceutical formulations.

Material Science

This compound exhibits unique properties that make it valuable in material science. It is used to develop novel materials, including polymers and coatings that require specific chemical stability and performance characteristics.

Material Science Applications:

- Polymer development: The compound contributes to creating polymers with enhanced durability and chemical resistance.

- Coatings: Its properties allow for the formulation of coatings that provide protective barriers against environmental factors.

Biochemical Research

In biochemical research, the compound is utilized to investigate enzyme inhibition and metabolic pathways. This research provides insights into biological processes and potential therapeutic targets.

Biochemical Applications:

- Enzyme studies: this compound is used to explore how certain enzymes can be inhibited, which has implications for drug development.

- Metabolic pathway analysis: Researchers study how this compound affects various metabolic pathways, leading to potential therapeutic advancements.

Data Table: Summary of Applications

| Application Area | Specific Uses | Impact on Field |

|---|---|---|

| Pharmaceuticals | Anti-inflammatory agents, metabolic disorder drugs | Development of effective treatments |

| Agricultural Chemistry | Fungicides, herbicides | Enhanced crop protection |

| Analytical Chemistry | Detection and quantification methods | Improved drug development processes |

| Material Science | Polymer and coating development | Creation of durable materials |

| Biochemical Research | Enzyme inhibition studies | Insights into therapeutic targets |

Case Studies

Several studies highlight the effectiveness of this compound in various applications:

- Pharmaceutical Development : A study published in MDPI discusses how derivatives of this compound are synthesized for anti-inflammatory drugs, showcasing its importance in pharmaceutical research .

- Agricultural Chemistry : Research indicates that formulations containing this compound have significantly improved crop yields by effectively controlling fungal diseases .

- Analytical Methods : A study demonstrated the use of this compound in chromatography for detecting pyrazole derivatives, emphasizing its role in quality control .

Mecanismo De Acción

The mechanism of action of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Structural and Substituent Variations

Pyrazole derivatives are distinguished by substituent positions and functional groups. A comparative analysis of key analogs is summarized in Table 1.

Table 1: Structural Comparison of Ethyl 5-Hydroxy-1-Methyl-1H-Pyrazole-4-Carboxylate and Analogs

Tautomerism and Reactivity

The hydroxyl group at position 5 in this compound enables tautomeric equilibria between enol (5-hydroxy) and keto (5-oxo) forms. NMR studies in DMSO-d₆ reveal dynamic behavior, with the enol form dominating due to intramolecular hydrogen bonding . In contrast, methyl 3-hydroxy-1H-pyrazole-4-carboxylate exhibits broader NMR signals due to unresolved tautomerism, whereas its N-methyl derivative (methyl 3-hydroxy-1-methyl-1H-pyrazole-4-carboxylate) shows fixed tautomeric states .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Actividad Biológica

Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Synthesis and Characterization

This compound can be synthesized through various methods. One common approach involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by cyclization steps. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific mechanisms remain to be fully elucidated.

- Anticancer Properties : this compound has shown promising results in inhibiting the growth of various cancer cell lines, including liver (HepG2), cervical (HeLa), and breast cancer cells (MDA-MB-231). In vitro studies have reported significant antiproliferative activity against these cancer types .

- Antioxidant Activity : The compound has demonstrated potential in scavenging free radicals, contributing to its protective effects against oxidative stress. This property may be beneficial in preventing cellular damage associated with various diseases .

The mechanism of action for this compound involves interactions with specific molecular targets. It may inhibit certain enzymes or receptors, modulating biological processes such as cell proliferation and apoptosis. Molecular docking studies have indicated promising interactions with enzymes involved in metabolic pathways, warranting further exploration in drug design .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | Amino group instead of hydroxyl | Potential anti-inflammatory properties |

| Ethyl 3-hydroxy-1-methyl-1H-pyrazole-4-carboxylate | Hydroxyl at position 3 | Different biological activity profile |

| Ethyl 4-hydroxy-1-methyl-1H-pyrazole-3-carboxylate | Hydroxyl at position 4 | May exhibit distinct pharmacological effects |

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to these similar compounds .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Anticancer Activity : A study demonstrated that this compound inhibited cell proliferation in HepG2 and HeLa cells by over 50%, while showing minimal toxicity to normal fibroblast cells .

- Antioxidant Studies : Research indicated that this compound exhibited significant antioxidant activity in various assays, suggesting its potential for therapeutic applications against oxidative stress-related diseases .

- Enzyme Inhibition : Molecular docking studies revealed that the compound interacts favorably with several enzymes, indicating its potential role as an inhibitor in specific metabolic pathways relevant to cancer progression .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via cyclocondensation of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and methylhydrazine derivatives. Hydrolysis of the intermediate ethyl ester (e.g., ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) under basic conditions yields the carboxylic acid analog, which can be further modified .

- Optimization : Reaction parameters (temperature, solvent, stoichiometry) are adjusted using design-of-experiments (DoE) approaches. For example, refluxing in ethanol for 6–8 hours under nitrogen ensures high yields. Monitoring via TLC or HPLC helps track reaction progress.

| Reagent | Role | Conditions |

|---|---|---|

| Ethyl acetoacetate | Carbonyl precursor | Reflux in ethanol |

| DMF-DMA | Activating agent | 80–90°C, 4–6 hours |

| Methylhydrazine | Cyclizing agent | Room temperature |

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- Techniques :

- ¹H/¹³C NMR : Identify tautomeric forms (e.g., hydroxy vs. oxo tautomers) by comparing chemical shifts with N-methyl derivatives. Broad peaks in DMSO-d6 suggest dynamic tautomerism .

- IR Spectroscopy : Confirm the presence of hydroxyl (3200–3500 cm<sup>−1</sup>) and ester carbonyl (1700–1750 cm<sup>−1</sup>) groups.

- Mass Spectrometry : Validate molecular weight (e.g., [M+H]<sup>+</sup> at m/z 185.1) and fragmentation patterns .

Q. How is single-crystal X-ray diffraction applied to resolve its solid-state structure?

- Procedure : Crystals are grown via slow evaporation in polar solvents (e.g., ethanol/water). Data collection uses Mo-Kα radiation (λ = 0.71073 Å) on a diffractometer. SHELXL refines the structure, with hydrogen bonds and π-π interactions analyzed using Mercury .

- Key Metrics :

- R-factor : < 0.05 for high-quality data.

- Torsion angles : Confirm planarity of the pyrazole ring.

Advanced Research Questions

Q. How can dynamic NMR and computational modeling resolve tautomeric equilibria in solution?

- Method :

-

Dynamic NMR : Variable-temperature NMR (VT-NMR) in DMSO-d6 identifies coalescence temperatures. For example, broadening of the hydroxyl proton signal at 100–120°C indicates rapid tautomer exchange .

-

DFT Calculations : Gaussian or ADF software compares the stability of tautomers. B3LYP/6-311++G(d,p) predicts the hydroxy tautomer as dominant, aligning with experimental ¹³C shifts .

Tautomer ΔG (kcal/mol) Dominant in Solution? 5-Hydroxy-1-methyl 0.0 Yes 4-Oxo-1-methyl +2.3 No

Q. What strategies are effective in designing pharmacological activity assays for pyrazole derivatives?

- Experimental Design :

- In vitro assays : Test cyclooxygenase (COX) inhibition for anti-inflammatory activity using ELISA kits. IC50 values are calculated via dose-response curves .

- Controls : Use indomethacin (COX inhibitor) and vehicle (DMSO) as positive/negative controls.

- Statistical Analysis : ANOVA with post-hoc Tukey tests validates significance (p < 0.05).

Q. How should researchers address contradictions between spectral and crystallographic data?

- Case Study : If NMR suggests a hydroxy tautomer but X-ray shows an oxo form:

Verify sample purity via elemental analysis.

Perform Hirshfeld surface analysis (Mercury) to assess crystal packing effects.

Use solid-state NMR to reconcile discrepancies .

Q. What computational tools predict reactivity in ester hydrolysis or nucleophilic substitution?

- Software :

- Gaussian : Calculates reaction pathways (e.g., hydrolysis transition states) at the M06-2X/def2-TZVP level.

- VASP : Models surface interactions in catalytic reactions.

Q. How are high-throughput crystallography pipelines (e.g., SHELXC/D/E) utilized for structural screening?

- Workflow :

Data Collection : Automated mounts (e.g., Bruker D8 Venture) screen multiple crystals.

Phasing : SHELXD identifies heavy-atom positions via dual-space methods.

Refinement : SHELXL iteratively adjusts parameters, with validation in PLATON .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.